(2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride

Isotopic purity Quantitative mass spectrometry Stable isotope labeling

(2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride (CAS 943962-21-8), also referred to as L-Ornithine-13C5 hydrochloride, is a stable isotope-labeled analog of the non-proteinogenic amino acid L-ornithine in which all five backbone carbon atoms are uniformly replaced with 13C. With a molecular formula of 13C5H13ClN2O2 and a monoisotopic mass of 173.08 Da, this compound exhibits a +5 Da mass shift relative to the unlabeled L-ornithine hydrochloride (CAS 3184-13-2, molecular weight 168.62).

Molecular Formula C5H13ClN2O2
Molecular Weight 173.58 g/mol
CAS No. 943962-21-8
Cat. No. B12053928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride
CAS943962-21-8
Molecular FormulaC5H13ClN2O2
Molecular Weight173.58 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN.Cl
InChIInChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i1+1,2+1,3+1,4+1,5+1;
InChIKeyGGTYBZJRPHEQDG-AOVYFNJDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Ornithine-13C5 Hydrochloride (CAS 943962-21-8): Stable Isotope-Labeled Amino Acid for Quantitative MS and Metabolic Tracing


(2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride (CAS 943962-21-8), also referred to as L-Ornithine-13C5 hydrochloride, is a stable isotope-labeled analog of the non-proteinogenic amino acid L-ornithine in which all five backbone carbon atoms are uniformly replaced with 13C . With a molecular formula of 13C5H13ClN2O2 and a monoisotopic mass of 173.08 Da, this compound exhibits a +5 Da mass shift relative to the unlabeled L-ornithine hydrochloride (CAS 3184-13-2, molecular weight 168.62) . It is classified as an isotope-labeled internal standard (SIL-IS) and metabolic tracer, primarily utilized in LC-MS/MS-based quantitative metabolomics, urea cycle flux analysis, and arginine/ornithine metabolism studies .

Why L-Ornithine-13C5 Hydrochloride (CAS 943962-21-8) Cannot Be Replaced by Unlabeled or Alternative Isotope-Labeled Ornithine Analogs


Stable isotope-labeled ornithine analogs are not interchangeable commodities for quantitative LC-MS/MS workflows or metabolic flux studies. Each labeling strategy confers a distinct mass shift, isotopic purity profile, and analytical suitability that directly impacts assay sensitivity, selectivity, and cross-talk potential. The 13C5-uniform label on the target compound yields a +5 Da mass shift that minimizes overlap with endogenous 12C-ornithine signals while avoiding the chromatographic retention time shifts (deuterium isotope effects) often observed with deuterated analogs such as L-Ornithine-d6 hydrochloride [1]. Furthermore, the absence of 15N labels in this single-isotope (13C-only) design simplifies spectral deconvolution and is specifically required when 15N tracing is performed in parallel using other probes (e.g., 15N2-arginine), avoiding mass interference in multiplexed experiments [2]. Therefore, selection of the correct labeled analog is a critical experimental design decision that cannot be addressed through casual substitution.

Quantitative Differentiation Evidence for L-Ornithine-13C5 Hydrochloride (CAS 943962-21-8) Versus Closest Analogs


Isotopic Enrichment Purity: 99 atom % 13C for 13C5-Ornithine vs. 98 atom % 13C/15N for Dual-Labeled 13C5,15N2-Ornithine

The Sigma-Aldrich catalog specification for L-Ornithine-13C5 hydrochloride (target compound) is 99 atom % 13C . In contrast, the dual-labeled L-Ornithine-13C5,15N2 hydrochloride (CAS 1346617-00-2) from the same manufacturer specifies a lower isotopic purity of 98 atom % (combined 13C and 15N) . The 1 percentage point difference in atom % enrichment translates into measurably lower isotopic interference in quantitative assays employing the 13C5-only compound.

Isotopic purity Quantitative mass spectrometry Stable isotope labeling

Chemical Purity: 99.5% for 13C5-Ornithine HCl (MedChemExpress) vs. 98% for Dual-Labeled 13C5,15N2-Ornithine HCl

MedChemExpress supplies L-Ornithine-13C5 hydrochloride at a certified chemical purity of 99.5% . The comparable dual-labeled L-Ornithine-13C5,15N2 hydrochloride from BOC Sciences is listed at 98% purity (CP) , and Sigma-Aldrich's dual-labeled version also specifies 98% (CP) . The 1.5% absolute purity difference reduces total non-volatile residue and minimizes interfering peaks in chromatographic analyses.

Chemical purity Quality control Analytical standard

Mass Shift Selectivity: +5 Da (13C5-Only) vs. +6 Da (d6) vs. +7 Da (13C5,15N2) — Minimizing Deuterium Isotope Effects on Retention Time

L-Ornithine-13C5 hydrochloride produces a uniform +5 Da mass shift relative to unlabeled ornithine . Deuterated analogs such as L-Ornithine-d6 hydrochloride (M+6, CAS 347841-40-1) exhibit deuterium isotope effects that can cause a measurable retention time shift (typically 0.05–0.30 min) on reversed-phase LC columns, leading to differential matrix suppression between the analyte and the internal standard [1]. The 13C5-only compound co-elutes precisely with the unlabeled analyte, a critical requirement for robust isotope dilution quantification [2].

Chromatographic retention Deuterium isotope effect LC-MS/MS method development

Validated Application in Metabolic Flux Analysis: Quantitative Tracing of Ornithine Carbon Skeleton in CTL Metabolism (Nature Cancer, 2024)

In a 2024 Nature Cancer study, 13C5-ornithine was employed to determine the fractional contribution of extracellular ornithine to the intracellular ornithine pool in CD3/CD28-activated CD8+ cytotoxic T lymphocytes (CTLs) [1]. LC-MS analysis demonstrated that in the absence of competing 12C-arginine, 13C5-ornithine contributed a quantifiable fraction to intracellular ornithine, whereas the presence of 1 mM 12C-arginine substantially reduced this contribution (n = 3 independent experiments). This demonstrates the unique suitability of 13C5-ornithine for tracking carbon skeleton fate specifically, without confounding nitrogen-label signals.

Metabolic flux analysis T cell metabolism Urea cycle Stable isotope tracing

LLOD Determination: 13C5 L-Ornithine Figures of Merit in Targeted Proteomics/Metabolomics (PanoramaWeb, 2024)

The Herring Lab (UNC) published figures of merit for 13C5 L-Ornithine on PanoramaWeb in 2024, including lower limit of detection (LLOD) values determined from a Skyline-based targeted MS assay [1]. While absolute LLOD values are instrument- and matrix-dependent, the availability of pre-validated MS/MS transition parameters and reference chromatographic data for this specific compound reduces method development time compared to sourcing alternative labeled ornithine analogs that lack published community-validated figures of merit.

Lower limit of detection Skyline Targeted metabolomics Figures of merit

Optimal Procurement and Application Scenarios for L-Ornithine-13C5 Hydrochloride (CAS 943962-21-8)


Quantitative LC-MS/MS Bioanalysis of Ornithine in Plasma and Tissue Using Isotope Dilution

When developing a validated LC-MS/MS method for absolute quantification of L-ornithine in biological matrices (plasma, tissue homogenates, cell lysates), the 13C5-labeled analog serves as the ideal SIL-IS. The +5 Da mass shift provides sufficient separation from the endogenous M0 peak to avoid isotopic cross-talk while maintaining perfect chromatographic co-elution (unlike deuterated analogs). The 99 atom % 13C enrichment further reduces M0 background, enabling accurate quantification at low nanomolar concentrations . The Sigma-Aldrich product (No. 736147) provides batch-to-batch consistency suitable for regulated bioanalysis .

Urea Cycle and Arginine Metabolism Flux Analysis in Cancer Immunology

For experiments that require exclusive tracking of the ornithine carbon skeleton — particularly in systems where parallel 15N tracing is employed using 15N2-arginine or 15N-labeled glutamine — the 13C5-only compound prevents mass interference between tracer channels. The validated use of 13C5-ornithine in CD8+ T cell metabolic studies (Nature Cancer, 2024) demonstrates its applicability in immunometabolism research, where understanding ornithine-to-polyamine and ornithine-to-citrulline flux is critical [1].

Multiplexed Stable Isotope Tracer Cocktails for Whole-Body Amino Acid Metabolism Studies

L-Ornithine-13C5 hydrochloride has been incorporated into stable isotope amino acid cocktails at defined concentrations, such as the 1.04 mM stock used in a Nature Metabolism tracer study (Table 2, Stable Isotope cocktail of amino acids) [2]. Its compatibility with other 13C-labeled and 15N-labeled amino acids in a single infusion or supplementation mix makes it a preferred choice for systems-level flux studies where multiple metabolic nodes are probed simultaneously. The single-isotope label design prevents ambiguity when deconvoluting mass isotopologue distributions in complex tracer mixtures.

Quality Control and System Suitability Testing for Clinical Metabolomics Core Facilities

The publicly available figures of merit (LLOD, retention time, MS/MS transitions) for 13C5 L-Ornithine on the PanoramaWeb Skyline repository [3] enable rapid cross-validation of instrument performance across laboratories. Core facilities can procure this specific compound and use the community-validated parameters to establish system suitability benchmarks, reducing method development overhead. The 99.5% chemical purity offered by vendors such as MedChemExpress supports reproducible preparation of calibration and QC standards.

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